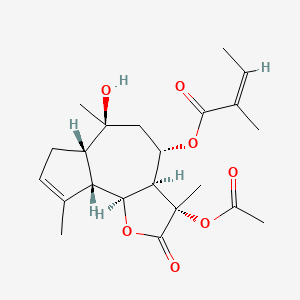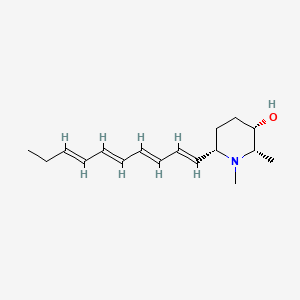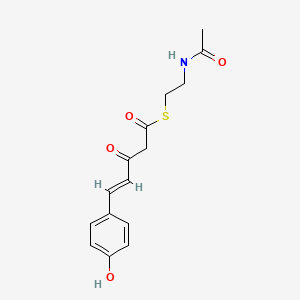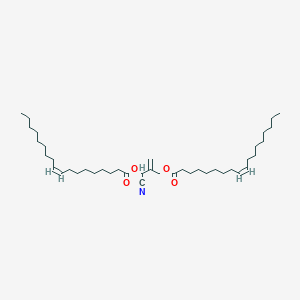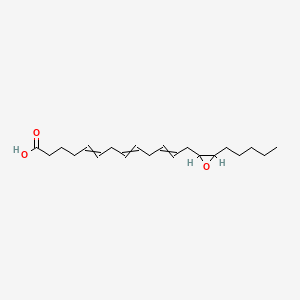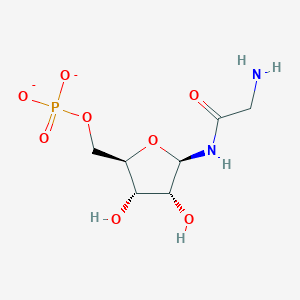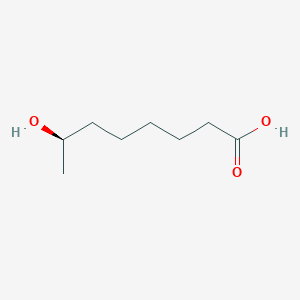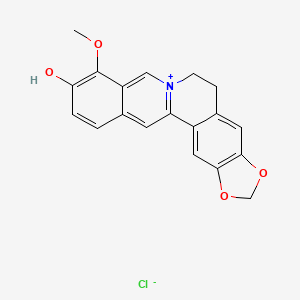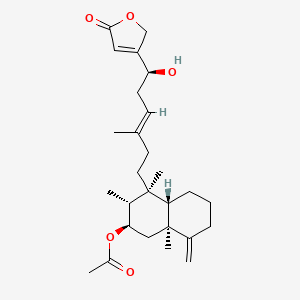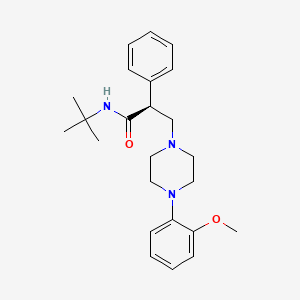
(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-WAY 100135 is a compound belonging to the phenylpiperazine family, primarily used in scientific research. It acts as a potent antagonist of the 5-hydroxytryptamine 1A receptor, which is a subtype of serotonin receptor.
Preparation Methods
The synthesis of (+)-WAY 100135 involves several steps, starting with the preparation of the key intermediate, 2-methoxyphenylpiperazine. This intermediate is then reacted with 3-chloro-2-phenylpropanoyl chloride in the presence of a base to form the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for (+)-WAY 100135 are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, alternative solvents, and improved purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
(+)-WAY 100135 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the compound, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
(+)-WAY 100135 has a wide range of scientific research applications:
Neuropharmacology: It is used to study the role of 5-hydroxytryptamine 1A receptors in the brain and their involvement in various neurological disorders such as depression, anxiety, and schizophrenia.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting serotonergic pathways. Its antagonistic properties make it a valuable tool for designing selective serotonin receptor modulators.
Biological Research: Researchers use (+)-WAY 100135 to investigate the physiological and biochemical effects of serotonin receptor modulation in various biological systems.
Industrial Applications:
Mechanism of Action
The primary mechanism of action of (+)-WAY 100135 involves its antagonistic activity at the 5-hydroxytryptamine 1A receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in regulating mood, anxiety, and other functions. This inhibition leads to a decrease in serotonergic signaling, which can have various effects depending on the biological context. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
(+)-WAY 100135 is often compared with other compounds in the phenylpiperazine family, such as WAY-100635 and 8-hydroxy-2-(dipropylamino)tetralin hydrobromide. While all these compounds act on serotonin receptors, (+)-WAY 100135 is unique in its selectivity for the 5-hydroxytryptamine 1A receptor and its partial agonistic activity at the 5-hydroxytryptamine 1D receptor .
WAY-100635: Another potent 5-hydroxytryptamine 1A receptor antagonist, but it also acts as a dopamine D4 receptor agonist.
8-hydroxy-2-(dipropylamino)tetralin hydrobromide: A selective agonist for the 5-hydroxytryptamine 1A receptor, used in research to study serotonin receptor functions.
These comparisons highlight the unique properties of (+)-WAY 100135, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C24H33N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28)/t20-/m1/s1 |
InChI Key |
UMTDAKAAYOXIKU-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Synonyms |
N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide WAY 100135 WAY-100135 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzenecarboximidothioate;hydroiodide](/img/structure/B1232888.png)
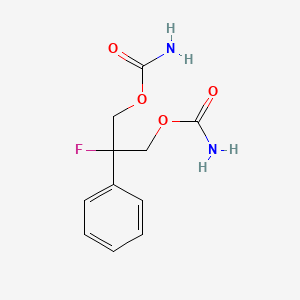
![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1232893.png)
